1H-Pyrrole-3-propanoic acid, 2,5-dihydro-2-oxo-1-(phenylmethyl)-
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Overview
Description
1H-Pyrrole-3-propanoic acid, 2,5-dihydro-2-oxo-1-(phenylmethyl)- is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-propanoic acid, 2,5-dihydro-2-oxo-1-(phenylmethyl)- typically involves the hydrolysis of 1-(2-cyanoethyl)pyrrole . This method is efficient and yields a high purity product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the hydrolysis process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrolysis reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-propanoic acid, 2,5-dihydro-2-oxo-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
1H-Pyrrole-3-propanoic acid, 2,5-dihydro-2-oxo-1-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It finds applications in the development of conductive polymers and biosensors.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-propanoic acid, 2,5-dihydro-2-oxo-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-1-propanoic acid: A similar compound with a different substitution pattern.
Indole derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
1H-Pyrrole-3-propanoic acid, 2,5-dihydro-2-oxo-1-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
798542-91-3 |
---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
3-(1-benzyl-5-oxo-2H-pyrrol-4-yl)propanoic acid |
InChI |
InChI=1S/C14H15NO3/c16-13(17)7-6-12-8-9-15(14(12)18)10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,16,17) |
InChI Key |
YJPFDQGABFWRLW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C(=O)N1CC2=CC=CC=C2)CCC(=O)O |
Origin of Product |
United States |
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